Periplocoside F
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[6-[6-[6-[7-[1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]-4'-methoxy-2',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,6'-oxane]-3'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H104O23/c1-30-51(65)58(72-14)52(66)59(78-30)83-55-33(4)76-49(26-44(55)70-12)81-53-31(2)74-48(24-42(53)68-10)80-54-32(3)75-50(25-43(54)69-11)82-56-35(6)84-62(28-46(56)71-13)29-73-45-27-47(77-34(5)57(45)85-86-62)79-36(7)63(67)22-19-41-39-16-15-37-23-38(64)17-20-60(37,8)40(39)18-21-61(41,63)9/h15,30-36,38-59,64-67H,16-29H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJLRLCWJHVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC6(CC5OC)COC7CC(OC(C7OO6)C)OC(C)C8(CCC9C8(CCC1C9CC=C2C1(CCC(C2)O)C)C)O)C)C)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H104O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119902-17-9 | |
| Record name | Periplocoside F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119902179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Isolation, Characterization, and Structural Elucidation in Advanced Research
Advanced Spectroscopic and Analytical Techniques for Structural Confirmation
Once isolated, the precise structure of Periplocoside F is determined using a suite of advanced analytical methods. These techniques provide detailed information about the compound's atomic connectivity, molecular formula, and absolute stereochemistry.
NMR spectroscopy is the cornerstone of structural elucidation for complex natural products like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to piece together the molecule's framework. The spectra are typically recorded in deuterated pyridine (B92270) (pyridine-d₅), which is an effective solvent for this class of compounds.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. The comprehensive NMR data for the aglycone and sugar moieties of this compound are detailed in the table below.
| Position | Aglycone | Sugar Moiety (D-Cymarose) | |||
|---|---|---|---|---|---|
| δC (ppm) | δH (ppm, J in Hz) | δC (ppm) | δH (ppm, J in Hz) | ||
| 1 | 38.2 | 1.09, m; 1.83, m | 1' | 98.5 | 4.89, dd (9.6, 1.8) |
| 2 | 32.0 | 1.59, m; 1.87, m | 2' | 36.3 | 2.28, m; 1.77, m |
| 3 | 78.0 | 3.88, m | 3' | 78.7 | 3.61, dd (9.2, 2.8) |
| 4 | 39.1 | 1.44, m; 2.40, m | 4' | 72.9 | 3.31, dd (9.2, 6.0) |
| 5 | 141.6 | - | 5' | 71.8 | 3.84, q (6.0) |
| 6 | 122.0 | 5.42, br s | 6' | 18.6 | 1.46, d (6.0) |
| 7 | 32.2 | 1.53, m; 1.88, m | OMe | 57.9 | 3.43, s |
| 8 | 37.6 | 2.18, m | |||
| 9 | 51.1 | 1.75, m | |||
| 10 | 37.0 | - | |||
| 11 | 21.4 | 1.50, m; 1.62, m | |||
| 12 | 39.8 | 1.34, m; 1.82, m | |||
| 13 | 45.0 | - | |||
| 14 | 87.5 | - | |||
| 15 | 34.4 | 1.66, m; 2.21, m | |||
| 16 | 77.3 | 4.75, dd (8.4, 7.2) | |||
| 17 | 89.6 | 2.68, d (8.4) | |||
| 18 | 13.1 | 1.19, s | |||
| 19 | 19.5 | 1.08, s | |||
| 20 | 119.5 | - | |||
| 21 | 18.1 | 1.60, s |
High-resolution mass spectrometry, particularly using electrospray ionization (HR-ESI-MS), is critical for determining the exact molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy.
For this compound, the analysis typically reveals a sodium adduct ion [M + Na]⁺. The observed m/z value is compared to the calculated value for the proposed molecular formula, C₃₅H₅₂O₉. A close match between the observed and calculated mass confirms the elemental composition of the compound.
| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|---|
| This compound | C₃₅H₅₂O₉ | [M + Na]⁺ | 643.3504 | 643.3509 |
While NMR and MS can define the planar structure and constitution of a molecule, determining its absolute three-dimensional arrangement often requires X-ray crystallography. For this compound, single-crystal X-ray diffraction analysis was successfully employed to establish its absolute configuration. mdpi.com
This powerful technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a precise electron density map of the molecule, revealing the spatial arrangement of every atom. This analysis provided unambiguous proof of the stereochemistry at all chiral centers, including the complex spiro-orthoester core, which was crucial for the definitive structural revision of this class of compounds. mdpi.com
Identification and Classification of Related Pregnane (B1235032) Glycosides and Steroidal Analogues
Overview of the Periplocoside Family
This compound is part of an extensive family of related compounds, primarily isolated from the root bark of plants from the Periploca genus, such as Periploca sepium. researchgate.netresearchgate.net This family of C21 steroidal glycosides includes numerous identified members, each with variations in their glycosidic chains. researchgate.net Among these are Periplocosides A, D, E, J, K, L, M, N, O, P, T, U, W, X, and NW. researchgate.netmedchemexpress.comstenutz.euchemfaces.com
The isolation and identification of these compounds have been a result of extensive phytochemical investigations. researchgate.net For instance, a study on the chemical constituents of Periploca sepium led to the isolation of Periplocosides A, E, N, and X. chemfaces.com Another research effort focusing on the same plant resulted in the characterization of Periplocosides M. medchemexpress.com The discovery of this diverse array of related molecules underscores the rich and complex chemistry of the Periploca genus.
To provide a clearer perspective on the variations within this family, the following interactive data table summarizes the known structural information for a selection of Periplocosides.
| Periplocoside | Molecular Formula | Key Structural Features | Source |
| Periplocoside A | C72H114O27 | Complex oligosaccharide chain | Periploca sepium guidetopharmacology.org |
| Periplocoside C | C49H76O16 | Contains a spiro-orthoester group | Periploca sepium nih.gov |
| This compound | Not specified in search results | Pregnane-type steroidal glycoside | Periploca sepium researchgate.net |
| Periplocoside M | Not specified in search results | C21 steroidal glycoside | Periploca sepium medchemexpress.com |
| Periplocoside N | C27H44O6 | Pregnane glycoside | Periploca sepium chemfaces.commedchemexpress.comphytopurify.com |
| Periplocoside P | Not specified in search results | Pregnane glycoside with insecticidal activity | Periploca sepium researchgate.net |
| Periplocoside T | Not specified in search results | Pregnane glycoside with one less methyl group than Periplocoside P | Periploca sepium researchgate.net |
| Periplocoside X | Not specified in search results | Contains a 3,7-dioxy-heptulose group | Periploca sepium researchgate.net |
| Periplocoside NW | Not specified in search results | Pregnane glycoside with potent stomach toxicity against some insects | Periploca sepium researchgate.net |
Structural Diversities and Commonalities within the Pregnane Glycoside Class
Pregnane glycosides are characterized by a C21 steroidal aglycone, which serves as the core structure. researchgate.net The term "aglycone" refers to the non-sugar portion of a glycoside. nih.gov The significant diversity within this class of compounds arises primarily from the nature, number, and linkage of the sugar moieties attached to this steroidal backbone. medchemexpress.com
Commonalities:
A fundamental commonality within the Periplocoside family and many other pregnane glycosides is the conserved pregnane skeleton of the aglycone. This steroidal core provides the foundational structure upon which the diverse sugar chains are built.
Diversities:
The structural diversity of pregnane glycosides is a direct result of several factors related to their glycosidic attachments:
Sugar Composition: The sugar chains can be composed of a variety of monosaccharide units, including common sugars and more unusual, often deoxygenated or methylated, sugars.
Chain Length: The number of sugar units in the glycosidic chain can vary, leading to monosaccharides, disaccharides, trisaccharides, and even more complex oligosaccharides.
Linkage Position: The sugar chains are typically attached to the aglycone at specific positions, most commonly at C-3.
Acyl Groups: Further structural modifications can arise from the presence of acyl groups attached to the sugar moieties.
A noteworthy and unusual structural feature found in some Periplocosides, such as Periplocoside C, is a spiro-orthoester group, which adds another layer of complexity to their molecular architecture. nih.gov The absolute configuration of major compounds like Periplocosides C and F has been definitively established through single-crystal X-ray diffraction analysis. researchgate.net The elucidation of these intricate structures relies heavily on the interpretation of spectroscopic data and, in some cases, chemical transformations. researchgate.net The length and constitution of the saccharide chain have been observed to play a crucial role in the biological activity of these compounds. researchgate.net
Pharmacological and Biological Activities of Periplocoside F
Insecticidal and Pest Control Research
Studies have demonstrated that Periplocoside F possesses notable insecticidal properties, particularly against significant agricultural pests. nih.gov The compound is considered a potential botanical insecticide, deriving from the secondary metabolites of the Periploca sepium root bark. nih.govresearchgate.net
This compound has been evaluated for its insecticidal efficacy against the third-instar larvae of the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.govresearchgate.net In laboratory bioassays, the compound demonstrated remarkable lethal activity. nih.gov
Research has quantified the potency of this compound through the determination of its median lethal dose (LD₅₀). Against Mythimna separata, this compound exhibited an LD₅₀ value of 3.42 μg per larva. nih.gov When tested against Plutella xylostella, the LD₅₀ was found to be 13.95 μg per larva. nih.gov While these results indicate significant insecticidal activity, other related compounds isolated from the same source, such as Periplocoside T, have shown even greater potency in the same studies. nih.gov In other research, the insecticidal activity of this compound against Mythimna separata was categorized as weak, with an LC₅₀ value greater than 20 mg/mL after 24 hours, particularly when compared to more potent compounds like Periplocoside P and Periplocoside T. nyxxb.cn
Table 1: Insecticidal Efficacy of this compound An interactive data table detailing the median lethal dose (LD₅₀) of this compound against key agricultural pests.
| Pest Species | Developmental Stage | LD₅₀ (μ g/larva ) |
|---|---|---|
| Mythimna separata (Oriental Armyworm) | 3rd Instar Larva | 3.42 nih.gov |
The primary mode of insecticidal action for this compound and related compounds is stomach poisoning. researchgate.netresearchgate.net The mechanism involves significant disruption of the insect's digestive system, particularly the midgut. nih.govmdpi.comnih.gov When ingested, these compounds cause severe damage to the midgut epithelial cells. nih.govnih.gov
Ultrastructural studies on related periplocosides reveal a cascade of cytotoxic effects. nih.gov The process begins with the swelling of epithelial cells, followed by the disruption and sloughing of microvilli. nih.gov This leads to a decrease in organelles like the rough endoplasmic reticulum and mitochondria. nih.gov Ultimately, the damage results in cell lysis and the formation of numerous vacuoles, leading to the death of the insect. nih.govnih.gov
The initial target site for periplocosides is the membrane system within the insect's midgut epithelial cells. researchgate.net Some studies suggest that these compounds may interact with and damage the cell and organellar membranes, leading to a loss of physiological function. nih.govmdpi.com Other research indicates that periplocosides can activate digestive enzymes, such as tryptase, in the midgut of M. separata, which may be a dominant factor in causing insect mortality. nih.govresearchgate.netresearchgate.net The characteristic symptoms of poisoning in larvae include the obvious swelling of the abdomen, which darkens in color as death approaches. researchgate.netresearchgate.net
This compound is considered a potential plant-based insecticide that could be developed for sustainable agriculture. researchgate.netresearchgate.net Biopesticides, derived from natural sources like plants, are seen as viable alternatives to synthetic chemical pesticides. mdpi.comfrontiersin.orgscirp.org Their advantages include greater specificity, which reduces harm to non-target organisms, and biodegradability, which lowers environmental contamination. frontiersin.orgscirp.org
The use of botanical insecticides like this compound aligns with the principles of Integrated Pest Management (IPM), a strategy that promotes safer and more ecologically sound pest control. frontiersin.orgbiochemjournal.com By offering a different mode of action compared to many conventional pesticides, biopesticides can help manage the development of pest resistance. scirp.org As derivatives of natural compounds, they are often considered safer for consumers and the environment. scirp.org The development of effective biopesticides from compounds like this compound is a key area of research for promoting sustainable agriculture, which aims to balance economic productivity with environmental protection. mdpi.comresearchgate.net
Antifungal Research
In addition to its insecticidal properties, this compound has been investigated for its potential to control plant diseases. Research has included screening against several phytopathogenic fungi to determine its spectrum of activity.
This compound was one of six pregnane (B1235032) glycosides isolated from the root bark of Periploca sepium and tested for antifungal activity against seven types of phytopathogenic fungi. zu.edu.egresearchgate.net Among the tested pathogens were Valsa mali, the causative agent of apple Valsa canker, and Fusarium graminearum, a fungus that affects cereals. zu.edu.egresearchgate.netmdpi.comtraditionalmedicines.org
While this compound was part of this broad-spectrum screening, the studies highlighted that another compound, Periplocoside W (PSW), exhibited the most significant antifungal activity against Valsa mali and Fusarium graminearum. zu.edu.egresearchgate.net The research concluded that pregnane glycosides from this plant source are a promising class for developing new fungicides, but specific efficacy data (such as EC₅₀ values) for this compound were not detailed in these particular studies. zu.edu.eg
The antifungal properties of compounds like this compound are evaluated using established in vitro bioassays. nih.gov These laboratory-based methods are essential for determining a substance's ability to inhibit fungal growth and for quantifying its potency. aimplas.net
A common technique involves incorporating the test compound at various concentrations into a culture medium, such as Potato Dextrose Agar (PDA). nih.govbrieflands.com A small disc of fungal mycelium is then placed on the medium, and the plates are incubated. nih.govbrieflands.com The effectiveness of the compound is determined by measuring the diameter of the fungal colony and calculating the percentage of mycelial growth inhibition compared to a control group that contains no test compound. nih.gov These assays allow for the systematic screening of natural products to identify and characterize their antifungal potential before any field application. aimplas.net
Immunomodulatory and Anti-inflammatory Research
The pregnane glycosides isolated from Periploca sepium are noted for their potent effects on the immune system. This research area is critical for understanding the therapeutic potential of compounds like this compound in treating autoimmune and inflammatory diseases.
Research into the immunomodulatory mechanisms of periplosides has heavily featured Periplocoside E (PSE), a closely related compound to this compound. Studies have demonstrated that PSE is a potent inhibitor of T cell activation and proliferation. In vitro, PSE significantly suppresses the proliferation of splenocytes stimulated by concanavalin (B7782731) A, a T-cell mitogen. medchemexpress.comresearchgate.net It also inhibits the mixed lymphocyte reaction, a model for T cell recognition of foreign tissues. researchgate.net
Further investigation has shown that PSE directly targets primary T cells. It dose-dependently inhibits proliferation induced by anti-CD3 antibodies, which mimics T cell receptor (TCR) stimulation. medchemexpress.comresearchgate.net This inhibition is associated with a reduction in the expression of the Interleukin-2 receptor alpha chain (CD25), a key marker of T cell activation. researchgate.netnih.gov The mechanism appears to involve the specific inhibition of the extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) signaling pathways, without affecting the p38 pathway in anti-CD3 stimulated T cells. medchemexpress.comresearchgate.net These findings highlight the potential for periplosides, as a class, to function as powerful immunosuppressive agents by directly targeting T cell-mediated immune responses. medchemexpress.com
Consistent with their inhibitory effect on T cell activation, periplosides significantly modulate the production of key cytokines that drive inflammatory and autoimmune processes. Periplocoside E (PSE) has been shown to dose-dependently suppress the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) from splenocytes. researchgate.netnih.gov This reduction occurs at both the protein and transcriptional levels, indicating that the inhibition happens early in the activation cascade. researchgate.net
Another related compound, Periplocoside A (PSA), has demonstrated a marked ability to suppress the production of IL-17. nih.gov IL-17 is the signature cytokine of Th17 cells, a subset of T helper cells that play a critical role in the pathogenesis of many autoimmune diseases. nih.gov Studies have shown that PSA can inhibit the transcription of IL-17 and RORγt, the master transcription factor for Th17 cell differentiation. nih.gov This directly suppresses the development and function of these pro-inflammatory cells. The ability to inhibit a range of cytokines, including those from both Th1 (IFN-γ) and Th17 (IL-17) lineages, underscores the broad anti-inflammatory potential of the periploside family.
| Periplocoside | Affected Cytokine | Observed Effect | Reference |
|---|---|---|---|
| Periplocoside E | Interleukin-2 (IL-2) | Inhibited production at protein and transcriptional levels | researchgate.netnih.gov |
| Periplocoside E | Interferon-gamma (IFN-γ) | Inhibited production | researchgate.netnih.gov |
| Periplocoside A | Interleukin-17 (IL-17) | Suppressed production; inhibited transcription | nih.gov |
| Periplocoside A | Interleukin-6 (IL-6) | Transiently suppressed production |
The immunomodulatory effects of periplosides observed in vitro translate to significant therapeutic efficacy in animal models of autoimmune diseases.
Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for multiple sclerosis. Oral administration of Periplocoside A (PSA) was found to significantly reduce the incidence and severity of EAE in mice. nih.gov This protective effect was directly correlated with the inhibition of MOG₃₅₋₅₅-specific IL-17 production, confirming the importance of its Th17-suppressive activity in a disease context. nih.govnih.gov Further studies validated the direct suppressive effect of PSA on Th17 cells. nih.gov
Collagen Antibody-Induced Arthritis (CAIA): The CAIA model is relevant to rheumatoid arthritis. An extract of Periploca sepium periplosides (PePs), which includes compounds like this compound, demonstrated therapeutic effects in a CAIA mouse model. nih.govguidetopharmacology.orgebi.ac.uk Treatment with the periplosides extract effectively attenuated the severity of arthritis, as measured by reduced paw thickness and lower clinical arthritis scores. guidetopharmacology.orgebi.ac.uk The mechanism in this model was linked to the regulation of macrophage polarization, where the extract suppressed the pro-inflammatory M1 phenotype and promoted the anti-inflammatory M2 phenotype. guidetopharmacology.orgebi.ac.uk
| Compound/Extract | Autoimmune Model | Key Findings | Reference |
|---|---|---|---|
| Periplocoside A | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced disease incidence and severity; inhibited IL-17 production and Th17 differentiation. | nih.govnih.gov |
| Periplosides Extract (PePs) | Collagen Antibody-Induced Arthritis (CAIA) | Attenuated arthritis severity; regulated macrophage polarization (suppressed M1, promoted M2). | nih.govguidetopharmacology.orgebi.ac.uk |
Broader Therapeutic Potential within the Periplocoside Class (contextualizing this compound)
The biological activities of the Periploca genus are not limited to immunomodulation. The isolated steroidal glycosides, including the periplocoside family and related cardiac glycosides, possess a wider range of pharmacological effects.
One of the most historically significant activities of compounds from Periploca species is their effect on cardiac muscle. The related cardiac glycoside, periplocin, has long been recognized for its digitalis-like cardiotonic properties. medchemexpress.com It can enhance the contractility of the cardiac muscle, which has led to its traditional use in treating heart failure. nih.gov Periplocymarin, another cardiac glycoside from the plant, has also been shown to exert a powerful cardiotonic effect by increasing calcium ion concentration in cardiomyocytes.
However, this activity is coupled with significant toxicity at higher doses. medchemexpress.com Overuse of these compounds can lead to cardiac irregularities and arrest. medchemexpress.com This dual activity—therapeutic at low doses and toxic at high doses—is a hallmark of cardiac glycosides. medchemexpress.com While periplocosides like F are structurally distinct from periplocin, they belong to the broader class of steroidal glycosides from Periploca, and this underlying potential for cardiotoxicity necessitates careful consideration in any therapeutic development.
A growing body of evidence points to the significant antitumor potential of compounds isolated from Periploca sepium. nih.govmedchemexpress.com Periplocin has demonstrated inhibitory effects against a wide range of cancer cells, including colon cancer, lung cancer, gastric cancer, and hepatocellular carcinoma cells. medchemexpress.comdntb.gov.ua Its mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways that drive tumor growth, such as the AKT/ERK and Wnt/β-catenin pathways. dntb.gov.ua
Other C21 steroidal glycosides from Periploca, the direct chemical family of this compound, have also shown antitumor activity. medchemexpress.com For instance, Periplocoside A was found to have significant antitumor activity against Sarcoma 180 ascites in mice. scispace.com Periplocoside M has likewise shown activity against human lung and liver cancer cell lines. medchemexpress.com This consistent pattern of anticancer action across different but related chemical structures from Periploca sepium suggests that the antitumor properties are a feature of this class of compounds, indicating a promising area of investigation for this compound. medchemexpress.comscispace.com
Bacteriostatic Activities (referencing related derivatives)chem960.comjst.go.jp
While direct studies on the bacteriostatic properties of this compound are limited, research into its related derivatives provides valuable insights into the potential antimicrobial activities of this class of compounds. A notable study focused on the semisynthesis and biological evaluation of ester derivatives of pregn-5-ene-3β,17α,20(S)-triol, the aglycone of this compound. nih.gov This research explored the insecticidal and bacteriostatic activities of a series of synthesized compounds.
Several of these ester derivatives demonstrated significant inhibitory activity against the plant pathogenic bacterium Pseudomonas syringae pv. actinidiae (Psa). nih.gov Specifically, compounds where the benzoyl group was substituted with a fluorine atom showed remarkable antibacterial properties. nih.gov The study determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for the most active of these derivatives. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death. nih.gov
The research highlighted three compounds—7g, 7h, and 7i—as having noteworthy inhibitory effects against Psa in vitro. nih.gov Their MIC values were determined to be 0.10, 0.25, and 0.15 mg/mL, respectively. nih.gov Furthermore, the MBC values for these compounds were 0.15, 0.35, and 0.25 mg/mL, respectively. nih.gov These findings suggest that these derivatives are primarily bacteriostatic, as their MBC values are greater than their MIC values. nih.gov The study also noted that the position and presence of the fluorine atom on the benzoyl moiety were critical for the observed biological activity. nih.gov
The bacteriostatic activities of these specific ester derivatives of the aglycone of this compound are detailed in the table below.
Table 1: Bacteriostatic Activity of this compound-Related Derivatives against Pseudomonas syringae pv. actinidiae
| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |
|---|---|---|
| 7g | 0.10 | 0.15 |
| 7h | 0.25 | 0.35 |
| 7i | 0.15 | 0.25 |
These findings underscore the potential for developing new bacteriostatic agents based on the chemical scaffold of this compound. nih.gov
Molecular Mechanisms and Cellular Targets of Periplocoside F Action
Investigation of Insecticidal Mechanism
The insecticidal properties of Periplocoside F and related compounds are primarily attributed to their disruptive effects on the digestive system of susceptible insects. mdpi.com The midgut, a critical organ for digestion and nutrient absorption, serves as a primary target. mdpi.comuliege.be
Midgut Epithelium Disruption and Cytoplasmic Membrane Integrity
Upon ingestion by insects such as the oriental armyworm (Mythimna separata), periplocosides, including this compound, induce significant damage to the midgut epithelium. mdpi.commdpi.com Ultrastructural studies have revealed that these compounds cause severe disruption of the microvilli, which are essential for increasing the surface area for nutrient absorption. mdpi.comnih.gov This damage extends to the integrity of the cytoplasmic membrane of midgut epithelial cells, leading to cell lysis and the breakdown of the gut's protective barrier. mdpi.comnih.gov The destruction of the cell membrane structure can result in the complete disappearance of the cytoplasmic membrane, leading to cell disintegration. mdpi.com This disruption of membrane integrity is a key factor in the insecticidal action, causing a cessation of feeding and abdominal swelling in poisoned insects. mdpi.com
Inhibition of V-type H+ ATPase Activity
A crucial molecular target for this compound and its analogs within the insect midgut is the vacuolar-type H+-ATPase (V-ATPase). researchgate.netnyxxb.cn V-ATPases are proton pumps vital for maintaining the high pH gradient across the apical membrane of midgut goblet cells in many insects. nih.govwikipedia.org This gradient is essential for various physiological processes, including nutrient transport and energizing the plasma membrane. nih.govresearchgate.net
Research has demonstrated that certain periplocosides can significantly inhibit V-ATPase activity in a concentration-dependent manner. nyxxb.cnnih.gov While some studies have highlighted the potent inhibitory effects of related compounds like Periplocoside P and T, this compound has shown weaker insecticidal activity and, consequently, a less significant inhibitory effect on V-ATPase in some insect species tested. nyxxb.cn However, the inhibition of V-ATPase by active periplocosides disrupts the proton gradient, leading to a cascade of detrimental effects, including impaired nutrient absorption and ultimately, cell death, contributing significantly to the compound's toxicity. nih.gov
Modulation of Digestive Enzyme Activities (Tryptase, Chymotrypsin-like Protease)
The digestive physiology of insects is heavily reliant on the activity of various digestive enzymes, including proteases like tryptase and chymotrypsin-like proteases, which are crucial for protein digestion. mdpi.comnih.gov Studies investigating the effects of periplocosides on these enzymes have yielded interesting results.
One study found that while some periplocosides had no obvious effect on chymotrypsin-like protease activity, they could significantly activate tryptase, particularly weak alkaline tryptase, in the midgut of M. separata. nih.govresearchgate.net This powerful activation of tryptase is suggested to be a dominant factor causing the death of the insect. researchgate.netnih.gov In contrast, another study on a different periplocoside, Periplocoside X, found that while it inhibited amylase activity, it did not cause significant changes in total protease activity in the red imported fire ant. nih.gov The specific effects of this compound on these digestive enzymes require further detailed investigation to fully elucidate its role in disrupting insect digestion.
Table 1: Effects of Periplocosides on Insect Digestive Enzymes
| Periplocoside | Insect Species | Enzyme | Effect | Reference |
|---|---|---|---|---|
| Periplocoside T | Mythimna separata | Tryptase | Powerful activation | researchgate.netnih.gov |
| Periplocoside T | Mythimna separata | Chymotrypsin-like protease | No obvious effect | nih.govresearchgate.net |
| Periplocoside X | Red imported fire ant | Amylase | Significantly inhibited | nih.gov |
| Periplocoside X | Red imported fire ant | Lipase | No significant change | nih.gov |
| Periplocoside X | Red imported fire ant | Total protease | No significant change | nih.gov |
Cellular and Molecular Pathways in Immunomodulation
Beyond its insecticidal properties, this compound and related pregnane (B1235032) glycosides have been shown to possess significant immunomodulatory activities. mdpi.comnih.gov These effects are primarily mediated through the inhibition of specific signaling pathways within immune cells, particularly T cells.
Inhibition of Extracellular Signal-Regulated Kinase (ERK) and Jun N-terminal Kinase (JNK) Pathways
Studies on the immunosuppressive effects of related periplocosides, such as Periplocoside E, have provided insights into the potential mechanisms of this compound. Periplocoside E has been shown to be a potent inhibitor of T cell activation. nih.gov This inhibition is achieved by specifically targeting key components of the mitogen-activated protein kinase (MAPK) signaling cascade. frontiersin.org
Specifically, Periplocoside E significantly inhibits the activation of Extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK). nih.gov These kinases are crucial for transmitting signals from the T cell receptor to the nucleus, leading to T cell proliferation, differentiation, and cytokine production. nih.govmdpi.com By blocking the ERK and JNK pathways, periplocosides can effectively suppress T cell-mediated immune responses. nih.gov The activation of p38, another MAPK pathway, was not affected, indicating a specific mode of action. nih.gov This targeted inhibition of ERK and JNK signaling highlights the potential of this compound and its analogs as selective immunomodulatory agents for treating T cell-mediated disorders. nih.gov
Regulation of IL-2Rα (CD25) Expression
This compound and its related compounds, such as Periplocoside E, have been shown to influence the expression of Interleukin-2 receptor alpha (IL-2Rα), also known as CD25. IL-2Rα is a critical component of the high-affinity IL-2 receptor, and its expression is rapidly induced on T lymphocytes upon activation. researchgate.netnih.gov The regulation of CD25 expression is a key event in T cell activation and the subsequent immune response. researchgate.netelifesciences.org
Research on Periplocoside E, a structurally similar compound, has demonstrated that it can delay the expression of IL-2Rα (CD25) on T cells. psu.edu This delay in CD25 expression is a key part of its immunosuppressive effect. By interfering with the upregulation of this receptor, Periplocoside E can modulate T cell activation. psu.edu The expression of CD25 is a hallmark of activated T cells and is crucial for their proliferation and differentiation. researchgate.netfrontiersin.org The initial signal for CD25 expression in quiescent T cells comes from antigenic or mitogenic stimulation through the T-cell receptor (TCR) signaling pathway. nih.gov IL-2 itself can further enhance the TCR-induced upregulation of CD25. elifesciences.org
While direct studies on this compound's effect on CD25 are limited, the findings on Periplocoside E suggest a likely mechanism of action for this compound in regulating immune responses. This modulation of a key T cell activation marker underscores the potential of these compounds in conditions characterized by excessive T cell activity.
Suppression of RORγt Transcription in Th17 Cell Differentiation
This compound and its analogue, Periplocoside A (PSA), have demonstrated significant effects on the differentiation of T helper 17 (Th17) cells, primarily through the suppression of the master transcription factor, RAR-related orphan receptor gamma t (RORγt). nih.govnih.gov Th17 cells are a subset of T helper cells that play a crucial role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune diseases. nih.govfrontiersin.org
Studies have shown that PSA can ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, by inhibiting the production of IL-17, the signature cytokine of Th17 cells. nih.govnih.gov This inhibition of IL-17 production is directly linked to the downregulation of RORγt transcription. nih.govnih.gov RORγt is essential for the differentiation of the Th17 lineage. nih.govdoi.org
In vitro experiments have confirmed that PSA can directly inhibit the differentiation of Th17 cells from naive CD4+ T cells in a dose-dependent manner. nih.govnih.gov This suppression is associated with a reduction in both IL-17 mRNA and RORγt expression. nih.govnih.gov The ability of these compounds to target the key transcription factor for Th17 differentiation highlights their potential as therapeutic agents for Th17-mediated autoimmune disorders. The molecular antagonism between RORγt and Foxp3, the master regulator of regulatory T cells (Tregs), is a critical determinant of the balance between these two opposing T cell fates. frontiersin.org
Modulation of NF-κB Signaling Pathway Components (e.g., TLR4, STAT3, I-κBα, p65)
Periplocosides have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. nih.govwikipedia.org This pathway is activated by various stimuli, including pathogens and inflammatory mediators, leading to the transcription of numerous pro-inflammatory genes. wikipedia.org
The NF-κB pathway is often initiated by the activation of Toll-like receptors (TLRs), such as TLR4, which can be triggered by bacterial lipopolysaccharide (LPS). wikipedia.orgoncotarget.com Upon activation, a signaling cascade leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.govwikipedia.org This releases the NF-κB heterodimer, most commonly p65:p50, allowing it to translocate to the nucleus and initiate gene transcription. nih.govwikipedia.org
Research indicates that compounds like thymol (B1683141) can inhibit the LPS-induced activation of the TLR4-mediated NF-κB pathway. oncotarget.com This includes reducing the phosphorylation of both p65 and IκBα. oncotarget.com Furthermore, Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a regulator of TLR4-mediated inflammatory responses, with its inhibition affecting the nuclear translocation of NF-κB subunits p50 and p65. semanticscholar.org STAT3 can physically interact with NF-κB and regulate its activity. semanticscholar.org Recent studies also highlight the role of the mitochondrial TLR4-mediated NF-κB signaling pathway in central nervous system injury, where NF-κB and IκBα can directly act on mitochondria, influencing cellular respiration and apoptosis. nih.gov
While direct evidence for this compound is still emerging, the known interactions of related compounds with key components of the NF-κB pathway, such as TLR4, STAT3, IκBα, and p65, suggest a plausible mechanism for its observed anti-inflammatory effects.
Insights from Related Compounds on General Mechanism (e.g., Wnt/β-catenin, AKT/ERK, IRE1α-ASK1-JNK)
Insights from compounds structurally related to this compound, such as other cardiac glycosides and pregnane glycosides, provide a broader understanding of its potential mechanisms of action, which may involve key signaling pathways like Wnt/β-catenin, AKT/ERK, and the IRE1α-ASK1-JNK pathway.
The Wnt/β-catenin signaling pathway is fundamental in embryonic development, cell proliferation, and differentiation. mdpi.comnih.gov Dysregulation of this pathway is linked to various diseases, including cancer. mdpi.com The pathway is activated when a Wnt ligand binds to its receptors, leading to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator. nih.gov There is evidence of crosstalk between the Wnt/β-catenin pathway and other signaling molecules, such as peroxisome proliferator-activated receptor gamma (PPARγ), where they often have opposing effects. frontiersin.org
The AKT/ERK signaling pathways are crucial for cell growth, survival, and proliferation. researchgate.netresearchgate.net Periplocin, a related cardiac glycoside, has been shown to inhibit the growth of lung cancer by blocking the phosphorylation of both AKT and ERK. researchgate.net This inhibition leads to the induction of apoptosis. researchgate.net The PI3K/AKT pathway is a well-established signaling cascade involved in cell survival and proliferation, while the Ras/Raf/ERK pathway is also critical for cell growth. researchgate.netresearchgate.netplos.org
The IRE1α-ASK1-JNK pathway is a component of the endoplasmic reticulum (ER) stress response. nih.govnih.gov Under prolonged ER stress, the inositol-requiring enzyme 1α (IRE1α) can activate apoptosis signal-regulating kinase 1 (ASK1), which in turn phosphorylates and activates c-Jun N-terminal kinase (JNK). nih.govmdpi.comresearchgate.net This sustained activation of JNK can lead to apoptosis. nih.govmdpi.com Periplogenin, the aglycone of many periplocosides, has been shown to induce apoptosis in colon cancer cells by activating this pathway through the production of reactive oxygen species (ROS). nih.gov
These findings from related compounds suggest that this compound may exert its biological effects through a multi-target approach, influencing several key cellular signaling pathways involved in inflammation, cell survival, and differentiation.
Table of Research Findings on this compound and Related Compounds:
| Compound | Molecular Target/Pathway | Observed Effect | Reference |
| Periplocoside E | IL-2Rα (CD25) | Delays expression on T cells | psu.edu |
| Periplocoside A | RORγt, IL-17 | Suppresses transcription and production, inhibiting Th17 differentiation | nih.govnih.gov |
| Thymol | TLR4-mediated NF-κB (p65, I-κBα) | Inhibits LPS-induced activation | oncotarget.com |
| Periplocin | AKT/ERK | Blocks phosphorylation, inhibits cancer cell growth | researchgate.net |
| Periplogenin | IRE1α-ASK1-JNK | Activates pathway, induces apoptosis | nih.gov |
Structure Activity Relationship Sar Studies of Periplocoside F and Derivatives
Identification of Key Structural Moieties for Specific Biological Activities
The diverse biological effects of Periplocoside F are not attributable to a single molecular feature but rather to a combination of key structural moieties that are essential for its different activities.
For immunosuppressive activity , a paramount structural feature is the spiro-orthoester group located within the sugar chain. mdpi.comresearchgate.net Pregnane (B1235032) glycosides from the Periploca genus that possess this orthoester group exhibit significant inhibitory effects on the proliferation of T lymphocytes. mdpi.com Conversely, related pregnane glycosides that lack this specific moiety show no significant immunosuppressive activity. mdpi.com This highlights the orthoester function as an essential structural requirement for the immunosuppressive properties of this class of compounds. researchgate.net The total synthesis of Periploside A, a closely related compound, and its analogues has further underscored the critical role of the formyl acetal (B89532) bridged orthoester (FABO) motif for its potent immunosuppressive effects. nih.gov
Impact of Sugar Chain Composition and Configuration on Bioactivity
The oligosaccharide chain attached to the aglycone of this compound is not merely a passive component; its composition and configuration play a dynamic role in modulating biological activity.
Research has demonstrated that the length and constitution of the saccharide chain have a crucial impact on both the immunosuppressive activity and the selective index (SI) value of periplosides. mdpi.comresearchgate.net For instance, in studies of Periploside C, the most abundant spiro-orthoester-containing glycoside from Periploca sepium, the nature of the sugar chain was found to be a key influencer of its T-lymphocyte proliferation inhibitory activity. acs.org
Furthermore, the total synthesis of analogues of Periploside A, which shares structural similarities with this compound, revealed that truncation of the full tetrasaccharide chain can still result in active compounds, albeit with potentially reduced potency. nih.gov For example, a disaccharide analogue of Periploside A retained a degree of immunosuppressive activity, indicating that while the full sugar chain may be optimal, shorter chain versions can still interact with biological targets. nih.gov This suggests that specific sugar units within the chain may be more critical than others for bioactivity.
Role of Aglycone Structure in Biological Potency and Selectivity
The steroidal aglycone, a pregnane-type structure, forms the foundational scaffold of this compound and is indispensable for its biological potency and selectivity. frontiersin.org Modifications to this core structure can significantly alter the compound's activity.
The C21 steroidal skeleton is a common feature among many bioactive compounds isolated from Periploca species and is a prerequisite for their observed biological effects. frontiersin.orgnih.gov While the sugar chain is crucial, the aglycone provides the rigid framework necessary for proper orientation and interaction with target molecules.
Rational Design of this compound Analogues for Enhanced Efficacy or Specificity
The insights gained from SAR studies have paved the way for the rational design of this compound analogues with the goal of enhancing their therapeutic efficacy or specificity.
In the realm of insecticidal agents, the aglycone of periplocosides, pregn-5-ene-3β,17α,20(S)-triol, has been used as a starting material for the semisynthesis of new derivatives. jst.go.jp This approach has led to the development of ester derivatives with significantly more potent insecticidal activity against Mythimna separata Walker than the parent this compound. jst.go.jpnih.gov SAR analysis of these derivatives indicated that the substitution and position of fluorine atoms on a benzoyl group attached to the aglycone are vital for biological activity. nih.gov This demonstrates a successful application of rational design to improve a desired biological property.
For immunosuppressive applications, the total synthesis of periploside A has been a significant achievement, providing a pathway to generate novel analogues that are not accessible through isolation from natural sources. nih.gov This synthetic capability allows for systematic modifications to both the aglycone and the sugar chain to probe the SAR further and to optimize the immunosuppressive profile, potentially leading to compounds with improved potency and reduced off-target effects. nih.gov The ability to synthesize the complex spiro-orthoester moiety is particularly crucial for developing new immunosuppressive candidates based on the periploside scaffold. nih.gov
Computational and In Silico Approaches in SAR Elucidation
While specific computational studies exclusively focused on this compound are not extensively documented in the available literature, the use of in silico methods is a well-established and powerful tool in the broader field of natural product chemistry and drug discovery for elucidating SAR. nih.govresearchgate.net Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties are routinely employed to understand and predict the biological activities of complex molecules. researchgate.netnih.govdovepress.com
Molecular docking simulations, for instance, could be used to model the interaction of this compound and its analogues with their putative biological targets, such as the V-ATPase in insects or key signaling proteins in T-lymphocytes. researchgate.netresearchgate.net Such models can help to visualize the binding modes and identify the key intermolecular interactions, providing a structural basis for the observed SAR.
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful methods for correlating the 3D structural features of a series of compounds with their biological activities. nih.govdovepress.com These analyses generate contour maps that indicate regions where steric, electrostatic, or other property modifications would be expected to enhance or diminish activity, thereby guiding the rational design of more potent and selective analogues. dovepress.com Given the successful application of these methods to other complex natural products, it is anticipated that in silico approaches will play a significant role in the future exploration and optimization of this compound's biological activities.
Advanced Analytical and Research Methodologies Applied to Periplocoside F
Chromatographic and Mass Spectrometric Techniques for Component Analysis
The precise identification and quantification of Periplocoside F, often within complex mixtures derived from natural sources like Periplocae Cortex, necessitate high-resolution separation and detection methods.
Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful analytical tool for characterizing chemical components in complex samples. researchgate.netnih.gov This technique offers high separation efficiency, resolution, and sensitivity. mdpi.com The MS^E mode, a data-independent acquisition strategy, allows for the collection of both precursor and fragment ion information from a single analytical run, facilitating comprehensive compound identification. frontiersin.org
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. ung.ac.idmdpi.com When combined with analytical techniques like UHPLC-QTOF-MS^E, chemometrics can effectively distinguish between different samples based on their chemical profiles. mdpi.comnih.gov Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are two commonly employed chemometric techniques. ung.ac.idnih.gov
These methods reduce the dimensionality of complex datasets, allowing for the visualization of sample groupings and the identification of variables (in this case, chemical components) that contribute most significantly to the observed differences. mdpi.comnih.govjapsonline.com For instance, in studies comparing different but visually similar herbal materials like Periplocae Cortex, Acanthopanacis Cortex, and Lycii Cortex, UHPLC-QTOF-MS^E data coupled with PCA and PLS-DA has successfully identified differential chemical markers. mdpi.comnih.gov This approach can pinpoint unique compounds or variations in compound concentrations that define each herb, which is essential for quality control and preventing adulteration. mdpi.comnih.gov By analyzing the Variable Importance in Projection (VIP) scores from PLS-DA models, researchers can identify ions that are key discriminators between sample groups, leading to the identification of specific compounds like Periplocoside C as shared components or others as unique markers. mdpi.comnih.gov
Cellular and Molecular Biology Techniques
To elucidate the biological activities and mechanisms of action of this compound, a variety of cellular and molecular biology techniques are employed. These methods provide insights into how the compound affects cellular processes such as proliferation, death, and protein expression.
Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a population. nih.govresearchgate.net It is widely used to assess the cell cycle distribution, apoptosis (programmed cell death), and cellular activation states. nih.govspringernature.com
Cell Cycle Analysis: By staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), flow cytometry can measure the DNA content of each cell. springernature.com This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govspringernature.com
Apoptosis Detection: Flow cytometry can identify apoptotic cells through various methods. One common approach is to detect changes in the cell membrane, such as the externalization of phosphatidylserine, using fluorescently labeled Annexin V. archivesofmedicalscience.com Another method involves identifying cells with fractional DNA content (sub-G1 peak), which is a characteristic of late-stage apoptosis. springernature.complos.org It can also measure the collapse of the mitochondrial transmembrane potential and caspase activation. nih.govresearchgate.net
Activation States: The activation state of cells, particularly immune cells, can be assessed by measuring the expression of specific cell surface or intracellular proteins using fluorescently labeled antibodies. plos.org
These applications are crucial for understanding the cytostatic and cytotoxic effects of compounds like this compound on target cells.
Quantitative proteomics aims to identify and quantify the entire set of proteins (the proteome) in a cell or tissue and to measure how protein expression changes in response to a stimulus, such as treatment with a compound. nih.gov
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation): iTRAQ is a mass spectrometry-based technique that allows for the simultaneous identification and quantification of proteins from multiple samples (up to eight). nih.gov Peptides from different samples are labeled with unique isobaric tags. Upon fragmentation in the mass spectrometer, these tags generate reporter ions of different masses, and the relative intensity of these ions corresponds to the relative abundance of the peptides (and thus the proteins) in each sample. nih.govcreative-proteomics.com This high-throughput method is valuable for identifying potential protein targets of a drug or compound by comparing the proteomes of treated and untreated cells. nih.govumw.edu.pl
2-DE (Two-Dimensional Gel Electrophoresis): 2-DE is a classic proteomics technique that separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension. nih.gov This results in a gel with protein spots, and differences in the intensity or position of these spots between control and treated samples indicate changes in protein expression or post-translational modifications. nih.gov
MALDI-TOF/TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight/Time of Flight Mass Spectrometry): Protein spots of interest from a 2-DE gel are excised, digested into smaller peptides (usually with trypsin), and then analyzed by MALDI-TOF/TOF MS. nih.govresearchgate.net In this technique, the peptides are co-crystallized with a matrix and ionized by a laser. autobio.com.cn The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the generation of a peptide mass fingerprint (PMF). nih.govresearchgate.net This PMF can then be used to identify the protein by searching protein databases. nih.gov The TOF/TOF capability allows for the fragmentation of selected peptides to obtain sequence information, further confirming the protein's identity. researchgate.net This combined approach of 2-DE and MALDI-TOF/TOF MS has been used to identify putative target proteins of periplocosides in biological systems. nih.gov
Western blotting is a widely used technique to detect and quantify the expression level of a specific protein within a complex mixture, such as a cell lysate. bio-rad-antibodies.comthermofisher.com It provides a method to validate findings from proteomics studies or to investigate the effect of a compound on specific signaling pathways. mdpi.comresearchgate.net
The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with an antibody specific to the target protein. A secondary antibody, conjugated to an enzyme or fluorophore, is then used to detect the primary antibody, generating a signal that can be visualized and quantified. bio-rad-antibodies.com To ensure that any observed differences in protein levels are due to the experimental treatment and not to variations in sample loading or transfer, the results are typically normalized to a loading control—a ubiquitously expressed housekeeping protein like β-actin or GAPDH whose levels are expected to remain constant across samples. bio-rad-antibodies.comthermofisher.com This technique is essential for confirming changes in the expression of specific proteins identified through proteomics or hypothesized to be involved in the mechanism of action of compounds like this compound. mdpi.com
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Studies
Real-time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a highly sensitive technique used to measure the expression levels of specific genes. mdpi.comppjonline.org This method is crucial for understanding the molecular mechanisms underlying the effects of compounds like this compound. In studies involving periplocosides, RT-PCR has been employed to investigate changes in gene expression in target organisms. mdpi.com
For instance, research on the effects of Periplocoside P (PSP), a related compound, on the midgut of Mythimna separata larvae utilized RT-PCR to validate proteomics data. mdpi.com After identifying differentially expressed proteins, RT-PCR confirmed the significant up-regulation of the vma1 gene, which encodes the A subunit of V-type ATPase. mdpi.com This finding was critical in identifying V-type ATPase as a potential target of periplocosides. mdpi.com
The accuracy of RT-PCR results heavily relies on the selection of stable reference genes for data normalization. mdpi.comppjonline.org These "housekeeping genes" should have consistent expression levels across different experimental conditions. mdpi.comd-nb.info In studies on insects like Cnaphalocrocis medinalis, researchers evaluate several candidate reference genes to ensure the reliability of gene expression analysis under various conditions, such as different developmental stages or exposure to treatments. mdpi.com
Biochemical and Enzymatic Assays for Mechanism Elucidation
Biochemical and enzymatic assays are fundamental in elucidating the mechanism of action of bioactive compounds by measuring their effects on specific enzyme activities. thermofisher.com
Enzyme activity assays are laboratory methods designed to measure the rate of an enzymatic reaction and are vital for studying enzyme kinetics and inhibition. thermofisher.com
Trypsin and Chymotrypsin (B1334515): Research has investigated the effects of periplocosides on digestive enzymes like trypsin and chymotrypsin in insects. researchgate.net One study reported that certain periplocosides significantly activated tryptase (a trypsin-like enzyme) in M. separata larvae, suggesting this activation could be a key factor in its insecticidal activity. researchgate.net Trypsin is a serine protease that plays a crucial role in the digestion of proteins in many organisms. rsc.org
V-type ATPase: Studies on Periplocoside P (PSP) have shown its significant inhibitory effect on V-type ATPase activity in a concentration-dependent manner. mdpi.com V-type ATPases are ATP-dependent proton pumps found in the membranes of many eukaryotic cells and are involved in various physiological processes. mdpi.comnih.gov The inhibition of V-type ATPase by periplocosides has been identified as a key mechanism of their insecticidal action, potentially by disrupting ion transport across the midgut epithelial cells. mdpi.comresearchgate.net This was further supported by experiments where the combination of PSP and a known V-ATPase inhibitor, bafilomycin A1, did not produce an additive inhibitory effect, suggesting they act on the same target. mdpi.com
The following table summarizes the effects of periplocosides on the activity of these enzymes based on research findings.
| Enzyme | Effect of Periplocosides | Organism Studied | Reference |
| Trypsin | Activation | Mythimna separata | researchgate.net |
| V-type ATPase | Inhibition | Mythimna separata | mdpi.com |
| V-type ATPase | Inhibition | Drosophila melanogaster | nih.gov |
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. sigmaaldrich.cn The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. sigmaaldrich.cnabcam.com The amount of formazan produced, which is quantified by measuring its absorbance, is proportional to the number of viable cells. sigmaaldrich.cn
In the context of periplocoside research, the MTT assay has been used to determine the cytotoxicity of these compounds. For example, studies on Periplocoside E (PSE) used the MTT assay to assess its effect on the viability of murine splenocytes. psu.edu This was crucial to ensure that the observed immunomodulatory effects were not due to general toxicity. The results showed that at concentrations where PSE inhibited T-cell proliferation, it did not affect cell viability, indicating a specific inhibitory action rather than a cytotoxic one. psu.edu
It is important to note that while the MTT assay is a valuable tool, its results reflect metabolic activity and may not always directly correlate with cell number, as the rate of MTT reduction can be influenced by the physiological state of the cells. promega.com
Histological and Morphological Analysis in In vivo Models
Histological and morphological analyses are essential for observing the structural changes in tissues and cells caused by a compound, providing visual evidence of its mode of action in vivo.
Electron microscopy provides high-resolution images of cell structures, allowing for detailed examination of the pathological effects of compounds at the subcellular level. nih.govscialert.net In insect toxicology, this technique has been instrumental in understanding how periplocosides affect the midgut.
Studies on the effect of Periplocoside NW (PSNW), a compound related to this compound, on the midgut of the oriental armyworm, Mythimna separata, revealed significant ultrastructural damage. mdpi.comnih.gov In treated larvae, electron microscopy showed destruction of the microvilli, which are crucial for nutrient absorption. mdpi.comnih.gov Additionally, damage to organelles and the cell membrane of midgut cells was observed. mdpi.comnih.gov In contrast, no such changes were seen in the midgut cells of an insensitive insect species, Agrotis ipsilon, after exposure to PSNW. mdpi.comnih.gov These findings strongly suggest that the midgut is a primary target of periplocosides and that the observed damage is directly related to their insecticidal activity. mdpi.comnih.govnih.gov The alterations included disorganized columnar cells, severely damaged cytoplasmic membranes, and the appearance of cavities in the cytoplasm. mdpi.com
Fluorescence localization is a technique used to visualize the distribution of a specific molecule within tissues or cells. By labeling a compound with a fluorescent marker, its binding sites can be identified.
This method was used to determine the preliminary target location of Periplocoside NW (PSNW) in M. separata larvae. mdpi.comnih.gov A fluorescently labeled version of PSNW was shown to bind to the midgut cells of the larvae. mdpi.comnih.gov This was observed both in vivo, in larvae that had ingested the labeled compound, and in vitro, when isolated midgut tissue was incubated with it. mdpi.com The fluorescence was specifically localized to the midgut cells, confirming that these cells are a direct target of the periplocoside. mdpi.comnih.govresearchgate.net This technique, combined with the ultrastructural studies, provides compelling evidence that periplocosides act on the midgut tissues of susceptible insects. mdpi.comnih.gov
Preclinical Development and Translational Research of Periplocoside F
In vitro and In vivo Preclinical Efficacy Studies
Preclinical efficacy studies for Periplocoside F have predominantly centered on its toxicological effects on various insect species, laying the groundwork for its potential development as a biopesticide. These studies are crucial for establishing proof-of-concept and understanding the compound's mechanism of action.
The primary "disease model" in the context of this compound's preclinical evaluation is pest infestation in agriculture. The experimental paradigms involve exposing specific insect pests to the compound and observing the toxic effects.
In in vivo studies, the insecticidal activity of this compound has been evaluated against major agricultural pests. A notable experimental model is the third-instar larvae of the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.govresearchgate.net The typical experimental setup involves the topical application of this compound to the larvae, followed by observation for mortality over a defined period, usually 48 hours. researchgate.net The efficacy is quantified by determining the median lethal dose (LD50), which is the dose required to kill 50% of the test population.
Research has demonstrated that this compound exhibits remarkable insecticidal activity. nih.govresearchgate.net Against third-instar larvae of M. separata, its LD50 value has been reported to be 3.42 μg per larva. nih.govresearchgate.net For P. xylostella, the LD50 value was 13.95 μg per larva. nih.govresearchgate.net These findings highlight the potent and selective toxicity of this compound against these lepidopteran pests.
The mechanism of action appears to be targeted towards the insect's digestive system. biosynth.com Studies on related periplocosides, such as Periplocoside NW, suggest that these compounds act as stomach poisons. researchgate.netmdpi.com They are thought to interfere with nutrient absorption and disrupt essential metabolic processes within the insect's midgut. biosynth.com Research on Periplocoside P, another related compound, has indicated that the initial site of action is the brush border membrane vesicles (BBMVs) of the midgut epithelium. mdpi.comnih.gov More specifically, some periplocosides have been found to inhibit the activity of V-type ATPase, an enzyme crucial for energizing the midgut epithelium, and to activate digestive enzymes like tryptase, leading to the death of the insect. nih.govresearchgate.netnyxxb.cnnih.govnih.gov
Interactive Table: In vivo Insecticidal Efficacy of this compound
| Pest Species | Larval Instar | LD50 (μ g/larva ) | Reference |
| Mythimna separata | 3rd | 3.42 | nih.govresearchgate.net |
| Plutella xylostella | 3rd | 13.95 | nih.govresearchgate.net |
Currently, there is a lack of publicly available research that directly compares the efficacy of this compound with existing synthetic or biological insecticides. Such studies would be a critical next step in its preclinical development to ascertain its relative potency and potential advantages, such as lower environmental impact or a different resistance profile.
Therapeutic Potential and Future Applications
While the current body of research is heavily skewed towards its insecticidal properties, the chemical nature of this compound and the activities of its parent plant and related compounds suggest a broader therapeutic potential.
The most immediate and well-supported application for this compound is in the development of novel biopesticides. biosynth.com Its natural origin presents it as a potentially more environmentally benign alternative to conventional synthetic pesticides. biosynth.com The development of botanical insecticides is driven by concerns over the environmental persistence and non-target toxicity of chemical pesticides. mdpi.com
This compound's mode of action, targeting the insect midgut, suggests a degree of specificity that could minimize harm to non-target organisms. biosynth.com As a biopesticide, it could be utilized in integrated pest management (IPM) strategies to control significant agricultural pests like M. separata and P. xylostella. researchgate.net Further research will be necessary to optimize formulation and delivery methods to enhance its stability and efficacy in field conditions. biosynth.com
The plant from which this compound is derived, Periploca sepium, has a long history in traditional Chinese medicine for treating autoimmune disorders, particularly rheumatoid arthritis. researchgate.netmdpi.compsu.edunih.govnih.gov This traditional use has prompted modern scientific investigation into its chemical constituents.
While direct studies on this compound for these conditions are lacking, extensive research on other glycosides from P. sepium, such as Periplocoside E (PSE) and Periplocoside A (PSA), has revealed potent immunosuppressive and anti-inflammatory activities. psu.edunih.govnih.gov For instance, PSE has been shown to inhibit T-cell activation both in vitro and in vivo, suggesting its potential for treating T-cell-mediated disorders. psu.edunih.gov A cardiac glycoside-free fraction of P. sepium periplosides (PePs) demonstrated significant anti-nociceptive, anti-inflammatory, and anti-arthritic effects in rodent models. nih.govresearchgate.net These effects were attributed in part to the suppression of pro-inflammatory cytokines like IFN-γ and IL-17. nih.gov
Given that this compound shares the same basic pregnane (B1235032) glycoside skeleton with these bioactive compounds, it is plausible that it may also possess similar immunomodulatory properties. Future research is warranted to screen this compound in relevant in vitro and in vivo models of autoimmune and inflammatory diseases.
The broader chemical class to which this compound belongs, pregnane glycosides, is known for a wide array of biological activities. researchgate.netmdpi.comresearchgate.net This suggests that the therapeutic potential of this compound may extend beyond insecticides and immunomodulation.
Studies on various pregnane glycosides from different plant sources have reported activities including:
Anticancer effects : Some pregnane glycosides have demonstrated cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net
Antidiabetic properties : Certain pregnane glycosides have been shown to inhibit α-glucosidase and pancreatic lipase, enzymes involved in carbohydrate and fat metabolism, suggesting a potential role in managing diabetes and obesity. acs.org Others have been found to reduce food intake by modulating pathways in the brain related to satiety. nih.gov
Antinociceptive (pain-relieving) effects : The anti-nociceptive activity has been observed for some pregnane glycosides, aligning with the traditional use of their source plants for pain relief. nih.govresearchgate.net
These findings for related pregnane glycosides open up multiple avenues for future investigation into the therapeutic potential of this compound. A systematic screening of this compound across various biological assays could uncover novel pharmacological activities.
Considerations for Future Research and Development
The preclinical data for this compound, a natural pregnane glycoside, has shown potential, particularly in the context of its traditional use in treating autoimmune diseases like rheumatoid arthritis. researchgate.net However, to advance this compound towards clinical application, several key areas of research and development need to be addressed. These include a thorough investigation of its specificity and potential off-target effects, strategies to improve its bioavailability and delivery to target tissues, the rational design of more potent and safer derivatives, and the integration of modern "omics" technologies to better understand its mechanism of action and predict its effects.
Addressing Specificity and Off-Target Effects
A critical step in the preclinical development of any therapeutic candidate is the comprehensive evaluation of its specificity and potential for off-target effects. nih.gov While this compound has demonstrated effects on T lymphocyte proliferation, a detailed understanding of its molecular targets is still emerging. google.com
Future research should focus on:
Target Identification and Validation: Employing techniques such as affinity chromatography, and proteomics to identify the specific cellular proteins or pathways that this compound interacts with. Once potential targets are identified, validation studies using methods like genetic knockdown (e.g., siRNA or CRISPR/Cas9) or overexpression can confirm their role in the compound's observed activity.
Off-Target Screening: A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels is necessary to identify any unintended interactions. mdpi.com This can help predict potential side effects and guide the development of more selective analogs. For instance, many promising therapeutics in preclinical research have failed in clinical trials due to dose-limiting toxicities arising from off-target effects. mdpi.com
Comparative Cellular Studies: Investigating the effects of this compound on a variety of cell types, both healthy and diseased, can provide insights into its therapeutic window and potential for toxicity in non-target tissues. mdpi.com
A common approach in preclinical studies involves a two-step verification method for assessing off-target effects. nih.gov This includes first identifying potential off-target loci using high-sensitivity detection methods and then verifying these with amplicon sequencing in in-vitro models that closely mimic clinical conditions. nih.gov
Enhancing Bioavailability and Target Delivery
The effectiveness of a drug is highly dependent on its ability to reach its target site in the body in sufficient concentrations. Many natural products, despite showing potent in-vitro activity, suffer from poor oral bioavailability, which can limit their therapeutic potential. jddtonline.info
Strategies to enhance the bioavailability and target delivery of this compound could include:
Advanced Formulation Strategies: The use of novel drug delivery systems can significantly improve the oral bioavailability of compounds. jddtonline.infonih.gov Techniques such as encapsulation in nanoparticles, liposomes, or phytosomes can protect the compound from degradation in the gastrointestinal tract and enhance its absorption. jddtonline.infodovepress.com For instance, self-microemulsifying drug delivery systems (SMEDDS) have been shown to improve the oral bioavailability of other compounds by altering their tissue distribution and reducing elimination. dovepress.com
Prodrug Approaches: Designing a prodrug of this compound, an inactive or less active derivative that is converted to the active form in the body, can improve its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Targeted Delivery Systems: For specific indications, such as rheumatoid arthritis, developing delivery systems that target inflamed joints could increase efficacy while minimizing systemic exposure and potential side effects. This could involve conjugating this compound to a targeting moiety, such as an antibody or peptide, that recognizes specific markers on target cells.
Rational Design of New Drug Candidates
Rational drug design, which utilizes knowledge of a drug's biological target, is a powerful approach to developing new and improved drug candidates. mdpi.com Once the primary target(s) of this compound are identified, this information can be used to design new analogs with improved properties.
Key aspects of a rational design strategy for this compound derivatives would involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the effects of these changes on its biological activity can identify the key chemical features required for its therapeutic effects. nih.gov This information is crucial for designing more potent and selective compounds.
Computational Modeling: Computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how different analogs of this compound will interact with its target protein(s). nih.govnih.gov This allows for the in-silico screening of a large number of virtual compounds, saving time and resources in the drug discovery process. researchgate.net
Synthesis of Analogs: Based on SAR and computational studies, new derivatives of this compound can be synthesized. It is noteworthy that while the natural abundance of this compound is relatively low, it can be synthesized from other more abundant related compounds, such as Periplocoside C. google.com These new compounds would then be subjected to the same rigorous preclinical testing as the parent compound.
Integration of Omics Technologies in Translational Research
Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. The integration of "omics" technologies, which allow for the large-scale study of biological molecules, is revolutionizing this field. nih.govfrontiersin.org
For the development of this compound, omics technologies can be applied in several ways:
Genomics and Transcriptomics: These technologies can be used to study how this compound affects gene expression in target cells. humanspecificresearch.org This can provide a global view of the cellular pathways modulated by the compound and help to identify biomarkers that could be used to predict patient response or monitor treatment efficacy. uninet.edu
Proteomics: Proteomics can be used to identify the proteins that are differentially expressed or modified in response to this compound treatment. humanspecificresearch.org This can provide direct insights into the compound's mechanism of action and identify potential new drug targets. mdpi.com
Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can reveal changes in metabolic pathways induced by this compound. humanspecificresearch.orguninet.edu This can be particularly useful for understanding the compound's effects on cellular metabolism and identifying potential metabolic biomarkers of its activity.
The integration of these multi-omics datasets, along with clinical data, can facilitate a more precise understanding of the disease biology and how this compound influences it, ultimately supporting the development of a more personalized medicine approach. frontiersin.org
Q & A
Q. What molecular pathways are modulated by this compound, and how can these be experimentally validated?
- Methodological Answer : Western blotting is a key method for assessing protein expression changes. For instance, this compound at 0.125–0.5 μM concentrations significantly alters STAT3, Bcl-xl, Bax, and MMP9 levels in vulvar squamous cell carcinoma models, indicating roles in apoptosis and metastasis . Dose-response experiments should include internal controls (e.g., GAPDH) to normalize data and confirm specificity.
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing off-target effects?
- Methodological Answer :
- Step 1 : Establish a concentration range (e.g., 0.125–1.0 μM) based on prior studies .
- Step 2 : Use orthogonal assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis) to cross-validate results.
- Step 3 : Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known STAT3 inhibitors) to contextualize findings.
- Data Consideration : Non-linear responses (e.g., biphasic effects on CyclinA1) may indicate off-target activity at higher doses .
Q. How can contradictory data on this compound’s pro-apoptotic vs. anti-apoptotic effects be resolved?
- Methodological Answer :
- Hypothesis Testing : Context-dependent effects may arise from cell-type specificity (e.g., cancer vs. immune cells). For example, Periplocoside E (structurally similar) inhibits T-cell activation via ConA/MLR assays, suggesting immune-modulatory roles that differ from oncogenic pathways .
- Data Reconciliation : Perform meta-analyses of protein interaction networks (e.g., Bcl-xl/Bax ratios ) and correlate with functional outcomes (e.g., caspase-3 activation).
Q. What strategies are recommended for isolating and quantifying this compound from complex biological matrices?
- Methodological Answer :
- Extraction : Use liquid-liquid partitioning (e.g., ethyl acetate for polar glycosides) followed by HPLC-PDA purification.
- Quantification : Calibrate against a certified reference standard. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity .
- Validation : Include spike-recovery experiments to assess extraction efficiency (target: >85%).
Methodological Recommendations
- Experimental Reproducibility : Adhere to PLOS data availability standards by depositing raw Western blot images and MS spectra in public repositories (e.g., FigShare) .
- Ethical Compliance : For studies involving human-derived cells, document IRB approvals and participant selection criteria per NIH guidelines .
- Literature Synthesis : Use PICOT frameworks to structure research questions (Population, Intervention, Comparison, Outcome, Time) , ensuring alignment with gaps in periplocoside pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
